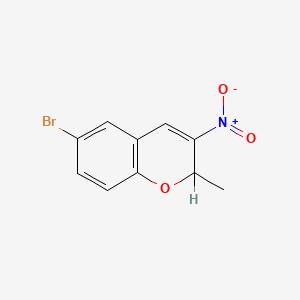![molecular formula C14H16N2 B13942738 4-[Amino(phenyl)methyl]-2-methylaniline CAS No. 805971-48-6](/img/structure/B13942738.png)
4-[Amino(phenyl)methyl]-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Amino(phenyl)methyl]-2-methylaniline is an organic compound that features a benzene ring substituted with an amino group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[Amino(phenyl)methyl]-2-methylaniline involves the reduction of 4-nitrobenzyl chloride with a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions at elevated temperatures to ensure complete reduction of the nitro group to an amino group.
Another synthetic route involves the reaction of 4-chlorobenzylamine with 2-methylaniline in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the amino group of 2-methylaniline displaces the chlorine atom on the benzylamine, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon may also be employed to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Amino(phenyl)methyl]-2-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and chlorine gas for chlorination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-[Amino(phenyl)methyl]-2-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 4-[Amino(phenyl)methyl]-2-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in electron transfer reactions, influencing redox processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Amino(phenyl)methyl]aniline: Lacks the methyl group on the benzene ring.
2-Methyl-4-nitroaniline: Contains a nitro group instead of an amino group.
4-Chloro-2-methylaniline: Contains a chlorine atom instead of an amino group.
Uniqueness
4-[Amino(phenyl)methyl]-2-methylaniline is unique due to the presence of both an amino group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
805971-48-6 |
|---|---|
Molekularformel |
C14H16N2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
4-[amino(phenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,14H,15-16H2,1H3 |
InChI-Schlüssel |
YLYNHWXCQUKDSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



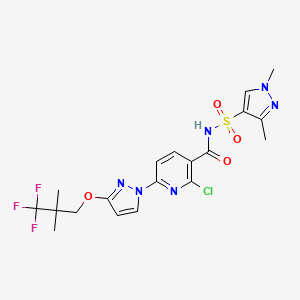
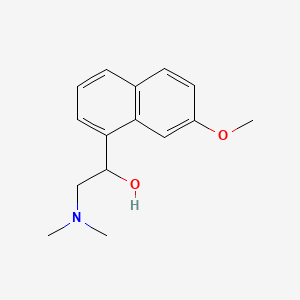



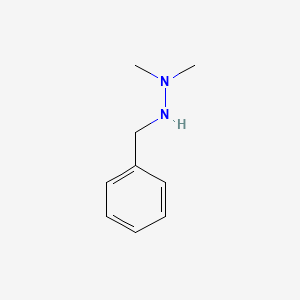
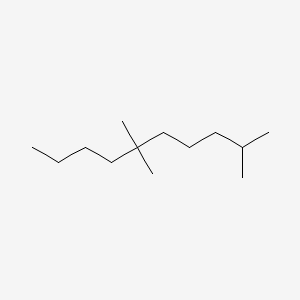
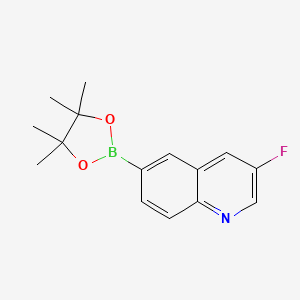
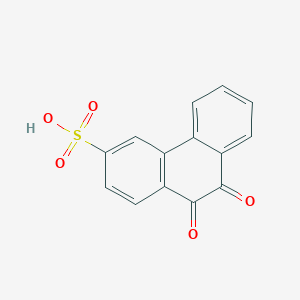

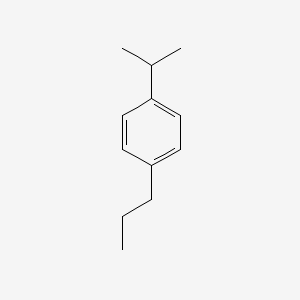
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
